molecular formula C9H18FNSi B14262556 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane CAS No. 169228-30-2

5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane

Cat. No.: B14262556
CAS No.: 169228-30-2
M. Wt: 187.33 g/mol
InChI Key: RXPAMLWZKQDCJX-UHFFFAOYSA-N
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Description

5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane: is a unique organosilicon compound characterized by its tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with fluorinating agents. One common method includes the use of mercury(II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br) to afford the corresponding 1-substituted silatranes . The reaction conditions are generally mild, and the yields are good.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silatranes with different substituents.

    Reduction: Reduction reactions can modify the silicon center, leading to different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted silatranes, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.

Biology and Medicine: The compound has shown potential as an antitumor agent. Computer simulations have indicated that certain derivatives of silatranes, including this compound, may possess significant biological activity .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon center in the compound is highly reactive, allowing it to form stable complexes with different biological molecules. This interaction can disrupt normal cellular processes, leading to its potential antitumor effects .

Comparison with Similar Compounds

  • 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane
  • 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Comparison: Compared to other similar compounds, 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. This fluorine substitution enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

169228-30-2

Molecular Formula

C9H18FNSi

Molecular Weight

187.33 g/mol

IUPAC Name

5-fluoro-1-aza-5-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C9H18FNSi/c10-12-7-1-4-11(5-2-8-12)6-3-9-12/h1-9H2

InChI Key

RXPAMLWZKQDCJX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC[Si](C1)(CCC2)F

Origin of Product

United States

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